tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the 2,3-dimethoxyphenyl group. The hydroxyl group is then introduced through selective oxidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and ensuring the purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The tert-butyl and 2,3-dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and ethanol are often used to dissolve the reactants and facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2,3-dimethoxyphenyl)butylamine: Contains a similar 2,3-dimethoxyphenyl group but differs in the amine functionality.
2,3-Dimethoxybenzamide derivatives: Share the 2,3-dimethoxyphenyl group but have different core structures and functional groups.
Uniqueness
tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, tert-butyl group, and 2,3-dimethoxyphenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C18H27NO5 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-10-9-12(14(20)11-19)13-7-6-8-15(22-4)16(13)23-5/h6-8,12,14,20H,9-11H2,1-5H3 |
InChI Key |
LQHGZUYLRKPFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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